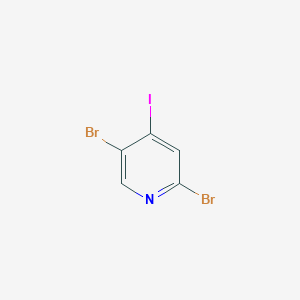

2,5-Dibromo-4-iodopyridine

Descripción general

Descripción

2,5-Dibromo-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂IN. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in the synthesis of various complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-iodopyridine typically involves a two-step halogenation process. Initially, pyridine undergoes bromination to form 2,5-dibromopyridine. This intermediate is then subjected to iodination to yield the final product, this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the halogenation reactions.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The iodine atom at the C4 position exhibits enhanced electrophilicity compared to bromine, enabling regioselective substitution under mild conditions.

Key Reactions:

-

Methoxy Substitution :

Reaction with sodium methoxide (NaOMe) and catalytic CuI in methanol yields 2,5-dibromo-4-methoxypyridine (85% yield) . -

Hydroxylation :

Treatment with H₂O in the presence of Pd(OAc)₂ and K₂CO₃ replaces iodine with a hydroxyl group (72% yield) .

Directed Metalation and Functionalization

The bromine atoms direct lithiation to specific positions, enabling sequential functionalization.

Examples:

-

C6 Formylation :

Using LDA at −78°C followed by DMF quenching introduces a formyl group at C6. Subsequent NaBH₄ reduction produces 2,5-dibromo-4-(hydroxymethyl)pyridine (70% yield) . -

C3 Substitution :

Prolonged lithiation with LTMP (30 min) directs formylation to C3, yielding 2,5-dibromo-3-formyl-4-iodopyridine .

Cross-Coupling Reactions

The bromine and iodine atoms participate in palladium-catalyzed couplings, enabling modular synthesis of complex architectures.

Halogen Exchange Reactions

The iodine atom can be replaced via radical or nucleophilic pathways:

-

Iodine-Bromine Exchange :

Treatment with Br₂ in CCl₄ under UV light replaces iodine with bromine (55% yield) . -

Iodine-Fluorine Exchange :

Using AgF or CsF in DMF introduces fluorine at C4 (40–50% yield).

Reduction and Oxidation

-

Reduction :

LiAlH₄ reduces the pyridine ring to piperidine derivatives under reflux (45% yield) . -

Oxidation :

mCPBA oxidizes the pyridine ring to N-oxide (82% yield).

Comparative Reactivity

A reactivity hierarchy is observed:

This trend is attributed to the polarizability of iodine and inductive effects of bromine .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2,5-Dibromo-4-iodopyridine serves as a crucial building block for synthesizing complex organic molecules. It is particularly useful in reactions that require halogenated substrates due to the presence of multiple halogens, which can participate in various coupling reactions such as Suzuki and Sonogashira cross-couplings. These reactions facilitate the formation of carbon-nitrogen bonds, essential for creating biologically active compounds .

Selective C–N Bond Formation

The compound has been employed in copper-catalyzed selective C–N bond formation processes. This reaction involves amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridines, yielding excellent results under mild conditions. Such methodologies highlight the compound's versatility and efficiency in synthetic pathways .

Medicinal Chemistry

Synthesis of Bioactive Compounds

In medicinal chemistry, this compound is utilized as an intermediate in the development of various pharmaceuticals. Its derivatives have shown promising biological activities, including inhibition of specific kinases involved in inflammatory responses and antiproliferative effects against cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 1.45 to 4.25 μM against several cancer types .

Case Study: Inhibition of p38 MAP Kinase

A notable study investigated the potential of this compound's derivatives as inhibitors of the p38 MAP kinase pathway, which plays a critical role in inflammation. The results indicated varying degrees of inhibition on LPS-stimulated TNF-α release from human blood samples, suggesting therapeutic applications in treating inflammatory diseases .

Material Science

Applications in Advanced Materials

Beyond organic synthesis and medicinal applications, this compound finds its place in material science. Its unique halogenation pattern contributes to the development of advanced materials, including polymers and electronic components. The compound's properties enhance the performance characteristics of materials used in optoelectronics and catalysis .

Mecanismo De Acción

The mechanism of action of 2,5-Dibromo-4-iodopyridine is primarily related to its ability to undergo substitution and coupling reactionsThis reactivity is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .

Comparación Con Compuestos Similares

2,5-Dibromopyridine: Lacks the iodine atom, making it less versatile in certain reactions.

4-Iodopyridine: Contains only the iodine atom, limiting its reactivity compared to 2,5-Dibromo-4-iodopyridine.

2-Bromo-4-iodopyridine: Similar but with one less bromine atom, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and stability. This dual halogenation allows for a broader range of chemical transformations, making it a valuable compound in synthetic chemistry .

Actividad Biológica

2,5-Dibromo-4-iodopyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological activities. This compound, characterized by the presence of two bromine atoms and one iodine atom on the pyridine ring, has shown various biological activities through mechanisms such as enzyme interaction and modulation of cell signaling pathways.

1. Enzyme Interaction

Research indicates that this compound interacts with specific enzymes, potentially modulating their activity. While detailed mechanisms remain under investigation, preliminary studies suggest that it may influence enzymatic pathways critical for cellular functions.

2. Cell Signaling Modulation

The compound has been shown to modulate signaling pathways, gene expression, and cellular metabolism. This modulation can significantly affect cell proliferation and apoptosis, indicating its potential therapeutic applications in cancer treatment.

Inhibition of p38 MAP Kinase

A notable study demonstrated that derivatives of this compound could inhibit the p38 MAP kinase pathway, which is crucial in inflammatory responses. The synthesized compounds exhibited varying degrees of inhibition against LPS-stimulated TNF-α release from human blood samples. This suggests a potential role in managing inflammatory diseases.

Antiproliferative Activity

In vitro tests have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this compound were evaluated for their IC50 values, revealing effective concentrations ranging from 1.45 to 4.25 μM against tested cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 1.45 |

| HeLa | 4.25 |

Antiviral Activity

Although many derivatives were tested for antiviral properties, most did not show significant activity. However, some modifications led to enhanced biological profiles that warrant further investigation into their potential antiviral effects.

Comparative Analysis with Similar Compounds

When compared to its analogs such as 2,6-Dibromo-4-chloropyridine and 2,6-Dibromo-4-fluoropyridine, this compound exhibits unique reactivity due to the presence of iodine. This larger atom imparts distinct physical properties and enhances its suitability for certain types of reactions like cross-coupling reactions.

| Compound | Halogen | Reactivity |

|---|---|---|

| This compound | Iodine | High |

| 2,6-Dibromo-4-chloropyridine | Chlorine | Moderate |

| 2,6-Dibromo-4-fluoropyridine | Fluorine | Low |

Propiedades

IUPAC Name |

2,5-dibromo-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAWIJLEDSUTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.